

Confirming the Structure of 2,2'-Oxybisbutan-1-ol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

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This guide provides a comprehensive comparison of the expected spectroscopic data for **2,2'-Oxybisbutan-1-ol** against its structural isomers. By presenting predicted and experimental data for Infrared (IR), ^1H Nuclear Magnetic Resonance (NMR), and ^{13}C NMR spectroscopy, this document serves as a practical tool for the unambiguous structural confirmation of **2,2'-Oxybisbutan-1-ol** in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **2,2'-Oxybisbutan-1-ol** and three of its isomers: 3,3'-Oxybisbutan-1-ol, 1,1'-Oxybisbutan-2-ol, and di(sec-butyl) ether. This comparative data is crucial for distinguishing between these structurally similar compounds.

Table 1: Predicted ^1H NMR Chemical Shifts (ppm)

Proton Environment	2,2'-Oxybisbutan-1-ol (Predicted)	3,3'-Oxybisbutan-1-ol (Predicted)	1,1'-Oxybisbutan-2-ol (Predicted)	di(sec-butyl) ether (Experimental) [1]
-CH(O)-	3.4 - 3.6 (m)	3.7 - 3.9 (m)	3.2 - 3.4 (m)	3.35 (m)
-CH ₂ OH	3.5 - 3.7 (m)	3.6 - 3.8 (t)	3.5 - 3.7 (d)	-
-CH ₂ -	1.5 - 1.7 (m)	1.8 - 2.0 (m)	1.1 - 1.3 (m)	1.48 (m)
-CH ₃	0.9 - 1.0 (t)	1.2 - 1.3 (d)	1.1 - 1.2 (d)	0.91 (t), 1.10 (d)
-OH	Variable	Variable	Variable	-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Environment	2,2'-Oxybisbutan-1-ol (Predicted)	3,3'-Oxybisbutan-1-ol (Predicted)	1,1'-Oxybisbutan-2-ol (Predicted)	di(sec-butyl) ether (Experimental) [2]
-CH(O)-	~80	~75	~85	~76
-CH ₂ OH	~65	~62	~68	-
-CH ₂ -	~25	~35	~23	~30
-CH ₃	~10	~18	~16	~10, ~19

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	2,2'-Oxybisbutan-1-ol (Predicted)	3,3'-Oxybisbutan-1-ol (Predicted)	1,1'-Oxybisbutan-2-ol (Predicted)	di(sec-butyl) ether (Experimental) [3][4]
O-H Stretch (alcohol)	3200-3600 (broad)	3200-3600 (broad)	3200-3600 (broad)	Absent
C-H Stretch (alkane)	2850-3000	2850-3000	2850-3000	2850-3000
C-O Stretch (ether)	1050-1150	1050-1150	1050-1150	1050-1150
C-O Stretch (alcohol)	1000-1260	1000-1260	1000-1260	Absent

Experimental Protocols

Accurate spectroscopic data acquisition is fundamental for correct structural elucidation. The following are standard protocols for obtaining IR, ^1H NMR, and ^{13}C NMR spectra for liquid samples.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place one to two drops directly onto the surface of a salt plate (e.g., NaCl or KBr).[5] Place a second salt plate on top to create a thin liquid film.
- **Instrument Setup:** Place the salt plates into the spectrometer's sample holder.
- **Data Acquisition:** Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plates should be taken and automatically subtracted from the sample spectrum.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy[6][7]

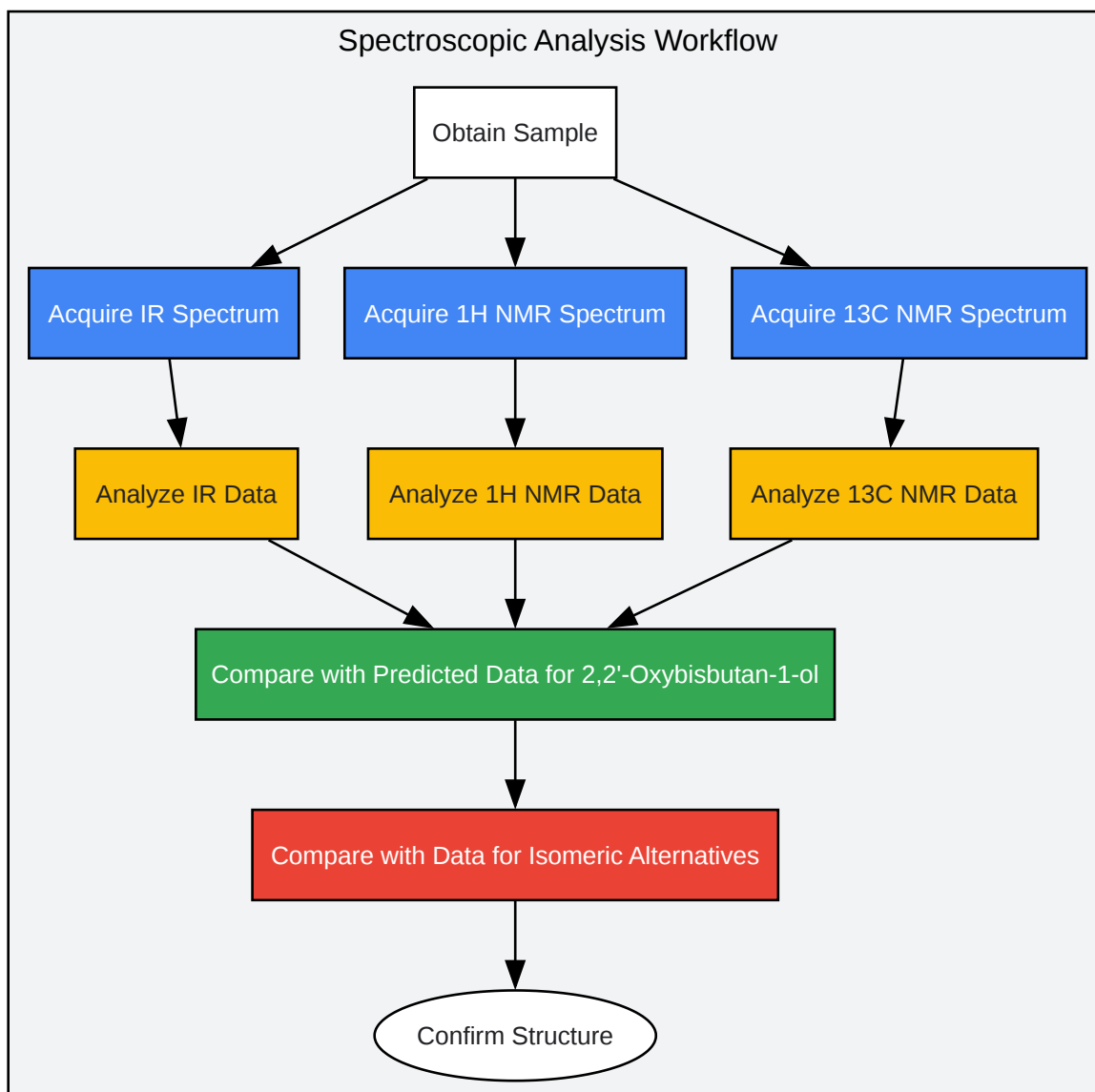
- **Sample Preparation:** Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.
- **Shimming:** Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
- **Data Acquisition:** Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ^1H NMR spectrum. A standard experiment typically involves 8 to 16 scans.
- **Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Spectroscopy[8][9]

- **Sample Preparation:** Due to the lower natural abundance of the ^{13}C isotope, a more concentrated sample is required. Dissolve 50-100 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent.
- **Data Acquisition:** The acquisition time for a ^{13}C NMR spectrum is significantly longer than for a ^1H spectrum. A larger number of scans (typically hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
- **Processing:** Similar to ^1H NMR, the data is processed through Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent signal or an internal standard.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **2,2'-Oxybisbutan-1-ol** using the spectroscopic data presented.



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Caption: Workflow for the spectroscopic confirmation of **2,2'-Oxybisbutan-1-ol**.

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